molecular formula C8H9Cl2N3O4S2 B114827 3-Des(allylthio)methyl-3-chloromethyl Althiazide CAS No. 1824-47-1

3-Des(allylthio)methyl-3-chloromethyl Althiazide

Cat. No.: B114827
CAS No.: 1824-47-1
M. Wt: 346.2 g/mol
InChI Key: ILEKCYUSYWEDPL-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-Des(allylthio)methyl-3-chloromethyl Althiazide involves multiple synthetic steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-chloromethyl-3-methylbenzenesulfonamide . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Des(allylthio)methyl-3-chloromethyl Althiazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Des(allylthio)methyl-3-chloromethyl Althiazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways and mechanisms.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Des(allylthio)methyl-3-chloromethyl Althiazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Des(allylthio)methyl-3-chloromethyl Althiazide can be compared with other similar compounds, such as:

    3-Chloromethyl-3-methylbenzenesulfonamide: This compound shares a similar structure but lacks the allylthio group.

    4-Methylbenzenesulfonyl chloride: This compound is used in the synthesis of this compound and has similar reactivity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-(chloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEKCYUSYWEDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875786
Record name 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824-47-1
Record name 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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